2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 420.93 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in chemical research and pharmaceutical studies. It is classified as an acetamide derivative due to the presence of the acetamide functional group in its structure.
The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step chemical reactions that incorporate various reagents and conditions:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide can be represented as follows:
InChI=1S/C19H17ClN2O3S2/c1-24-13-5-8-15(17(9-13)25-2)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
This structure features:
The compound exhibits various chemical reactivity profiles typical for thiazole derivatives and acetamides:
These reactions can be leveraged to synthesize analogs or derivatives with potentially enhanced properties.
The mechanism of action for 2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide involves interactions at the molecular level with biological targets:
The physical and chemical properties of 2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 420.93 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling due to its potential biological activity.
The applications of 2-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide span various scientific fields:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: